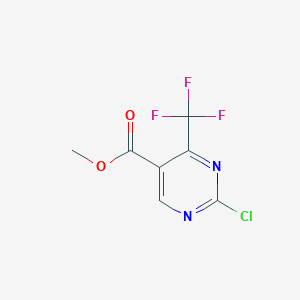

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUBJYUOPNGBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395175 | |

| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-27-6 | |

| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a plausible synthetic pathway, including reaction conditions and necessary reagents. Furthermore, it outlines the standard analytical techniques for the structural elucidation and purity assessment of the title compound, supported by predictive data and information from analogous structures.

Introduction

This compound (CAS No. 175137-27-6) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets. The chloro- and carboxylate- functionalities on the pyrimidine ring provide versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures.

Synthesis Pathway

A probable and efficient synthesis of this compound involves a two-step process starting from a suitable pyrimidine precursor. The general strategy involves the chlorination of a dihydroxypyrimidine derivative.

Caption: Proposed synthesis workflow for this compound.

Step 1: Esterification of 2,4-Dihydroxy-5-pyrimidinecarboxylic acid

The initial step involves the esterification of the carboxylic acid group of 2,4-dihydroxy-5-pyrimidinecarboxylic acid to form the corresponding methyl ester. This is a standard Fischer esterification reaction.

Experimental Protocol:

-

To a suspension of 2,4-dihydroxy-5-pyrimidinecarboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and the resulting precipitate is filtered, washed with water, and dried to afford Methyl 2,4-dihydroxy-5-pyrimidinecarboxylate.

Step 2: Chlorination of Methyl 2,4-dihydroxy-5-pyrimidinecarboxylate

The second step is the chlorination of the dihydroxy pyrimidine intermediate to yield the target compound. This transformation is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base to neutralize the generated HCl.[1][2]

Experimental Protocol:

-

A mixture of Methyl 2,4-dihydroxy-5-pyrimidinecarboxylate and an excess of phosphoryl chloride (POCl₃) is prepared.

-

A suitable base, such as pyridine or diisopropylethylamine (DIPEA), is added cautiously to the mixture.[1]

-

The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC or HPLC.

-

After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice and the resulting mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using standard spectroscopic techniques.

Physical Properties

A summary of the known physical properties of the target compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 175137-27-6 | [2] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [2] |

| Molecular Weight | 240.57 g/mol | [2] |

| Appearance | Liquid | [1] |

| Density | 1.491 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.468 | [1] |

| Boiling Point | 76-78 °C at 0.5 mmHg | [2] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing a singlet for the pyrimidine proton and a singlet for the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Singlet | 1H | H-6 |

| ~4.0 | Singlet | 3H | -OCH₃ |

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 | C-2 (C-Cl) |

| ~158 (q) | C-4 (C-CF₃) |

| ~120 (q) | -CF₃ |

| ~115 | C-5 |

| ~150 | C-6 |

| ~53 | -OCH₃ |

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically using a proton-decoupled pulse sequence.

-

Process the spectrum similarly to the ¹H NMR spectrum.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

| m/z | Assignment |

| 240/242 | [M]⁺ |

| 209/211 | [M - OCH₃]⁺ |

| 181/183 | [M - COOCH₃]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquire the mass spectrum over an appropriate mass range.

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O stretching (ester) |

| ~1550-1600 | C=N and C=C stretching (pyrimidine ring) |

| ~1100-1300 | C-F stretching (trifluoromethyl group) |

| ~700-800 | C-Cl stretching |

Experimental Protocol for IR Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Safety Information

This compound is a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide outlines a feasible synthetic route and the necessary characterization methods for this compound. The provided experimental protocols are based on established chemical principles for analogous transformations and serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis and characterization of this key intermediate will facilitate the discovery and development of novel bioactive molecules.

References

physicochemical properties of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

An In-depth Technical Guide to Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for this compound. This fluorinated heterocyclic compound serves as a critical building block in the synthesis of complex bioactive molecules for the pharmaceutical and agrochemical industries.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative. The presence of a trifluoromethyl group significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and crop protection science.[1][2]

Structural and Identification Data

| Identifier | Value |

| CAS Number | 175137-27-6[3] |

| Molecular Formula | C₇H₄ClF₃N₂O₂[3] |

| Molecular Weight | 240.57 g/mol |

| IUPAC Name | This compound |

| InChI Key | VLUBJYUOPNGBOQ-UHFFFAOYSA-N |

| SMILES String | COC(=O)c1cnc(Cl)nc1C(F)(F)F |

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Conditions |

| Form | Liquid | Ambient Temperature |

| Density | 1.491 g/mL | at 25 °C |

| Boiling Point | 76-78 °C[3] | at 0.5 mmHg |

| Refractive Index | 1.468 | n20/D |

| Vapor Pressure | 5.54E-05 mmHg | at 25 °C[3] |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are proprietary to manufacturers, the general synthetic routes for trifluoromethyl pyrimidine derivatives involve multi-step processes starting from simpler precursors like ethyl trifluoroacetoacetate.[4] These syntheses typically involve cyclization to form the pyrimidine ring, followed by chlorination and other functional group manipulations.[4]

A general workflow for the synthesis and purification of such a chemical intermediate is outlined below.

Caption: General workflow for the synthesis and quality control of pyrimidine intermediates.

Role in Drug Development and Agrochemicals

This compound is not typically an end-product but rather a key intermediate. Its structural motifs are found in various active pharmaceutical ingredients (APIs) and pesticides. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final molecule.[1]

The diagram below illustrates the logical relationship of this compound as a building block in the development of more complex, biologically active molecules.

Caption: Role as a key intermediate in the synthesis of bioactive compounds.

Analytical Characterization

Characterization and quality control of this compound would typically involve a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure, ensuring the correct arrangement of protons and carbons. For similar pyrimidine derivatives, characteristic shifts are observed for the pyrimidine ring protons and the methyl ester group.[5][6]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight (240.57 g/mol ) and fragmentation pattern, verifying the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically reported as a percentage (e.g., >97%).

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

Hazard and Safety Information

| Identifier | Description |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Codes | P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye/face protection.[3][7] Use only in well-ventilated areas.[3][7] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

This technical guide provides a detailed overview of the predicted proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Disclaimer: The NMR data presented in this guide are predicted based on established chemical shift theory and data for analogous structures. No direct experimental spectra for this compound were found in the public domain at the time of this writing.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR data tables.

A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is C₇H₄ClF₃N₂O₂ and its molecular weight is 240.57 g/mol .

Predicted Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron impact (EI) ionization is a common method for analysis. The resulting mass spectrum is expected to show a molecular ion peak and several fragment ions, which provide valuable structural information. Due to the presence of chlorine, isotopic peaks for chlorine-containing fragments are anticipated.

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Ion/Fragment Structure | Notes |

| 240/242 | [M]⁺ | Molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |

| 209/211 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 181/183 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 172 | [M - Cl - F]⁺ | Sequential loss of chlorine and a fluorine atom. |

| 144 | [M - Cl - CF₃]⁺ | Loss of the trifluoromethyl group and chlorine. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment for trifluoromethyl-containing compounds. |

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1730 | C=O (Ester) | Stretching |

| ~1600-1450 | C=C and C=N (Pyrimidine ring) | Stretching |

| ~1300-1100 | C-F (Trifluoromethyl group) | Stretching |

| ~1250-1000 | C-O (Ester) | Stretching |

| ~800-600 | C-Cl | Stretching |

Experimental Protocols

Mass Spectrometry (Electron Impact Ionization)

A standard procedure for obtaining an electron impact mass spectrum of a small organic molecule is as follows:

-

Sample Preparation: Dissolve a small amount of the sample (typically less than 1 mg) in a volatile organic solvent, such as methanol or dichloromethane.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electron impact (EI) ionization source.

-

Set the ionization energy to 70 eV.[1]

-

The ion source temperature is typically maintained around 200-250°C.

-

Ensure the mass analyzer is calibrated according to the manufacturer's instructions.

-

-

Sample Introduction: Introduce the sample into the ionization source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.[2]

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

-

The instrument will detect the ions and their relative abundances, generating the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to elucidate the structure of the molecule.

-

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

For a liquid sample, Attenuated Total Reflectance (ATR) is a convenient method for obtaining an IR spectrum:

-

Sample Preparation: As the compound is a liquid at room temperature, no specific sample preparation is needed.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[3]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust, adaptable experimental protocols for determining its solubility in a range of common organic solvents. Additionally, it includes a summary of its known physicochemical properties and visual workflows to guide experimental design.

Physicochemical Properties

A compilation of the available physicochemical data for this compound is presented below. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [1][2] |

| Molecular Weight | 240.57 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.491 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.468 | [1] |

| Boiling Point | 76-78 °C at 0.5 mmHg | [2] |

| Storage Temperature | 2-8 °C | [1] |

Experimental Protocols for Solubility Determination

The following sections detail three widely accepted methods for determining the solubility of organic compounds. These protocols can be adapted for this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[3] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, tetrahydrofuran, N,N-dimethylformamide)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

Vials

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, allow the solution to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution (L)

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a rapid method for determining solubility, provided the compound has a chromophore that absorbs in the UV-Vis range.[4][5] A calibration curve must first be established.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected organic solvents (UV transparent at the analysis wavelength)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by dissolving an accurately weighed amount of the compound in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Solubility Determination:

-

Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[6][7]

Materials:

-

HPLC system with a suitable detector (e.g., UV)

-

Appropriate HPLC column (e.g., C18)

-

This compound

-

HPLC-grade organic solvents and water for the mobile phase

-

Volumetric flasks and pipettes

Procedure:

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating the compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a stock solution and a series of standard solutions of the compound in the mobile phase.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Solubility Determination:

-

Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A general workflow for determining the solubility of an organic compound.

Caption: A simplified reaction scheme for the synthesis of the target compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides the necessary framework for its determination. The detailed experimental protocols for gravimetric, UV-Vis spectrophotometric, and HPLC methods offer robust starting points for researchers. The provided physicochemical data and workflow diagrams will aid in the design and execution of these solubility studies, ultimately contributing to a better understanding of this important chemical intermediate's behavior in various organic solvents.

References

- 1. This compound 97 175137-27-6 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 6. asianjpr.com [asianjpr.com]

- 7. researchgate.net [researchgate.net]

Stability and Degradation Profile of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex heterocyclic compound with potential applications in the pharmaceutical and agrochemical industries. Understanding its stability and degradation profile is crucial for its development, formulation, and safe handling. This technical guide provides a comprehensive overview of the known and predicted stability of this molecule, potential degradation pathways, and standardized experimental protocols for its assessment. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the behavior of structurally similar compounds and established principles of chemical stability testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

| Property | Value | Reference |

| CAS Number | 1095823-91-3 | [1] |

| Molecular Formula | C₇H₄ClF₃N₂O₂ | [2][3] |

| Molecular Weight | 240.57 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.491 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.468 | [2] |

| Storage Temperature | 2-8°C | [2] |

Predicted Stability and Degradation Profile

Based on the chemical structure, which features a substituted pyrimidine ring, a trifluoromethyl group, a chloro substituent, and a methyl ester, the following degradation pathways are anticipated.

Hydrolytic Degradation

The ester and chloro functionalities are susceptible to hydrolysis. The rate and extent of hydrolysis are expected to be highly dependent on pH and temperature.

-

Acidic Conditions: Under acidic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid is a probable degradation pathway.

-

Neutral and Basic Conditions: In neutral to basic conditions, both the ester and the chloro group are susceptible to hydrolysis. The chloro group on the pyrimidine ring can be displaced by a hydroxyl group. Saponification of the ester will also occur under basic conditions.

Photodegradation

Trifluoromethyl-substituted aromatic and heteroaromatic compounds are known to undergo photodegradation. The presence of the pyrimidine ring and the trifluoromethyl group suggests that this compound may be susceptible to degradation upon exposure to light. This can lead to the formation of various photoproducts, potentially including trifluoroacetic acid as a final product.[4][5]

Thermal Degradation

While many pyrimidine derivatives exhibit good thermal stability, the presence of reactive functional groups may lead to degradation at elevated temperatures.[2][6] Forced degradation studies at high temperatures are necessary to determine the thermal lability of the molecule.

Oxidative Degradation

The molecule may be susceptible to oxidation, particularly at the pyrimidine ring. Forced degradation studies using oxidizing agents such as hydrogen peroxide are required to assess this potential degradation pathway.

Hypothesized Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways for this compound.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Studies

To experimentally determine the stability and degradation profile, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[7]

General Workflow for Stability Testing

The following diagram outlines a general workflow for conducting stability testing.

Caption: General experimental workflow for stability and degradation studies.

Forced Degradation Studies Protocol

The following table summarizes the recommended conditions for forced degradation studies based on ICH guidelines.[7][8]

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and incubate at room temperature and 60°C. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and incubate at room temperature. Analyze samples at various time points (e.g., 0, 1, 2, 4, 8 hours). |

| Neutral Hydrolysis | Dissolve the compound in purified water and incubate at 60°C. Analyze samples at various time points. |

| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature. Analyze samples at various time points. |

| Photostability | Expose a solution and solid sample of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control should be run in parallel. |

| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80°C, 100°C) for a defined period. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a mass spectrometer (MS) is the preferred technique for this purpose.[9][10]

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is commonly used.

-

Detection: UV detection at a suitable wavelength and mass spectrometric detection for identification of degradants.

Signaling Pathways

There is currently no publicly available information on the specific signaling pathways in which this compound may be involved. Further research is required to elucidate its biological targets and mechanism of action.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability and degradation profile of this compound. While specific experimental data is not yet widely available, the information on related compounds and established methodologies allows for the prediction of its stability characteristics and the design of a robust testing program. The successful development of this compound for any application will depend on a thorough experimental investigation of its stability under various stress conditions.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu.eg [bu.edu.eg]

- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. journals.plos.org [journals.plos.org]

- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Hydrolysis of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated hydrolytic behavior of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate across a range of pH conditions. Due to a lack of specific experimental data in the current scientific literature for this compound, this document outlines the theoretical framework for its hydrolysis, proposes detailed experimental protocols for its investigation, and presents the expected reaction mechanisms. The guide is intended to serve as a foundational resource for researchers initiating stability and degradation studies on this molecule, which is a key intermediate in the synthesis of various biologically active compounds. The protocols and theoretical discussions are based on established principles of physical organic chemistry and the known reactivity of related halopyrimidines.

Introduction

This compound is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The stability of such molecules in aqueous environments is a critical parameter that influences their synthesis, formulation, storage, and biological activity. The pyrimidine ring, substituted with an electron-withdrawing trifluoromethyl group and a labile chloro substituent, is susceptible to nucleophilic attack, particularly by water. The rate and mechanism of this hydrolysis are expected to be highly dependent on the pH of the medium.

Under acidic, neutral, and alkaline conditions, distinct reaction pathways are anticipated, leading to different degradation products and reaction kinetics. Understanding these pH-dependent degradation profiles is essential for predicting the compound's stability, identifying potential degradants, and developing robust analytical methods. This guide provides a framework for systematically investigating the hydrolysis of this compound.

Predicted Hydrolytic Pathways

The hydrolysis of this compound can proceed through two primary pathways: nucleophilic substitution at the C2 position (displacement of the chloride) and hydrolysis of the methyl ester at the C5 position. The relative rates of these two processes will be influenced by the pH of the solution.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyrimidine ring nitrogen atoms would further activate the C2 position towards nucleophilic attack by water. Additionally, acid-catalyzed hydrolysis of the ester is a plausible pathway.

-

Neutral Hydrolysis: At neutral pH, direct displacement of the chloride by water is expected to be the predominant pathway for the degradation of the pyrimidine core. Spontaneous hydrolysis of the ester may also occur, though likely at a slower rate compared to base-catalyzed conditions.

-

Base-Catalyzed Hydrolysis (Alkaline Conditions): In alkaline media, the hydrolysis is expected to be significantly accelerated. The hydroxide ion is a much stronger nucleophile than water and will readily attack the electron-deficient C2 position. Furthermore, saponification (base-catalyzed hydrolysis) of the methyl ester is anticipated to be a rapid process.

Quantitative Data Summary (Hypothetical Framework)

As of the date of this publication, specific quantitative data on the hydrolysis of this compound is not available in the peer-reviewed literature. The following tables are provided as a template for organizing experimental data obtained from future studies conducted according to the protocols outlined in this guide.

Table 1: Hydrolysis Data under Acidic Conditions (e.g., pH 1-3)

| pH | Temperature (°C) | k_obs (s⁻¹) | t_½ (hours) | Major Degradation Product(s) |

| 1.0 | 25 | Data not available | Data not available | To be determined |

| 2.0 | 25 | Data not available | Data not available | To be determined |

| 3.0 | 25 | Data not available | Data not available | To be determined |

Table 2: Hydrolysis Data under Neutral Conditions (e.g., pH 7)

| pH | Temperature (°C) | k_obs (s⁻¹) | t_½ (hours) | Major Degradation Product(s) |

| 7.0 | 25 | Data not available | Data not available | To be determined |

| 7.4 | 37 | Data not available | Data not available | To be determined |

Table 3: Hydrolysis Data under Alkaline Conditions (e.g., pH 10-13)

| pH | Temperature (°C) | k_obs (s⁻¹) | t_½ (hours) | Major Degradation Product(s) |

| 10.0 | 25 | Data not available | Data not available | To be determined |

| 12.0 | 25 | Data not available | Data not available | To be determined |

| 13.0 | 25 | Data not available | Data not available | To be determined |

Experimental Protocols

The following are detailed, generalized protocols for the systematic investigation of the hydrolysis of this compound at different pH values.

Materials and Equipment

-

Compound: this compound (purity >98%)

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), phosphate buffers, borate buffers, HPLC-grade water, acetonitrile, methanol.

-

Equipment: HPLC system with a UV detector, pH meter, thermostated water bath or incubator, analytical balance, volumetric flasks, pipettes, autosampler vials.

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

-

Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13) using appropriate buffer systems (e.g., HCl for acidic pH, phosphate buffers for near-neutral pH, and borate or NaOH solutions for alkaline pH). Ensure the ionic strength of the buffers is kept constant.

Hydrolysis Procedure (Forced Degradation Study)

-

Reaction Setup: For each pH condition, add a small aliquot of the stock solution to a pre-heated buffer solution in a sealed container to achieve the desired final concentration (e.g., 10-50 µg/mL).

-

Incubation: Place the reaction mixtures in a thermostated water bath or incubator set to a specific temperature (e.g., 25 °C, 37 °C, or elevated temperatures to accelerate degradation).

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot with a suitable mobile phase or by adjusting the pH to a neutral value to prevent further degradation before analysis.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Analytical Methodology (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).

-

Quantification: The concentration of the remaining parent compound at each time point is determined by comparing its peak area to a calibration curve.

Visualization of Pathways and Workflows

Proposed Hydrolysis Mechanisms

The following diagrams illustrate the proposed mechanisms for the hydrolysis of the C2-chloro substituent under acidic and alkaline conditions.

Caption: Proposed mechanisms for C2-Cl hydrolysis.

Experimental Workflow

The following diagram outlines the general workflow for conducting a kinetic study of the hydrolysis.

Caption: General workflow for kinetic analysis.

Conclusion

While specific experimental data on the hydrolysis of this compound is currently unavailable, this technical guide provides a robust framework for its investigation. The presence of the electron-withdrawing trifluoromethyl group and the chloro leaving group suggests that the compound will be susceptible to hydrolysis, with the rate and mechanism being highly pH-dependent. The provided experimental protocols offer a systematic approach to generating the necessary quantitative data to characterize the stability of this important synthetic intermediate. The proposed mechanisms, based on established chemical principles, serve as a starting point for the interpretation of future experimental findings. It is anticipated that this guide will be a valuable resource for researchers in the fields of medicinal chemistry, process development, and formulation science who are working with this and structurally related compounds.

The Core Reactivity of 2-Chloropyrimidines with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of 2-chloropyrimidines with a variety of nucleophiles. The pyrimidine core is a ubiquitous scaffold in pharmaceuticals and agrochemicals, making a thorough understanding of its substitution patterns essential for the design and synthesis of novel bioactive molecules. This document details the underlying mechanistic principles, quantitative kinetic data, and practical experimental protocols for nucleophilic aromatic substitution (SNAr) reactions on the 2-chloropyrimidine system.

Introduction to the Reactivity of 2-Chloropyrimidines

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to attack by nucleophiles, particularly at positions activated by a suitable leaving group, such as a halogen. The chlorine atom at the C2 position of 2-chloropyrimidine is flanked by two nitrogen atoms, which significantly facilitates its displacement through a nucleophilic aromatic substitution (SNAr) mechanism.[1] This reactivity profile makes 2-chloropyrimidines valuable building blocks in organic synthesis.

The overall reaction proceeds via a two-step addition-elimination mechanism.[2][3] The initial step involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted pyrimidine product.[2][3]

Quantitative Reactivity Data

The rate of nucleophilic substitution on 2-chloropyrimidine is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The reactions are typically second-order overall, being first-order with respect to both the 2-chloropyrimidine and the nucleophile.[1] Below is a summary of second-order rate constants for the reaction of 2-chloropyrimidine with various nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| OH⁻ | 100% Ethanol | 50 | 96.4 x 10⁻⁴ |

| OH⁻ | 30% aq. Ethanol | 40 | 7.7 x 10⁻⁴ |

| Dimethylamine | Ethanol | 50 | Data not explicitly provided, but reactivity order is OH⁻ > Dimethylamine > Piperidine > Methylamine > Diethylamine |

| Piperidine | Ethanol | 50 | Data not explicitly provided, but reactivity order is OH⁻ > Dimethylamine > Piperidine > Methylamine > Diethylamine |

| Methylamine | Ethanol | 50 | Data not explicitly provided, but reactivity order is OH⁻ > Dimethylamine > Piperidine > Methylamine > Diethylamine |

| Diethylamine | Ethanol | 50 | Data not explicitly provided, but reactivity order is OH⁻ > Dimethylamine > Piperidine > Methylamine > Diethylamine |

Data sourced from: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.[1]

Experimental Protocols

The following section provides a detailed, generalized protocol for the amination of 2-chloropyrimidine, a common and synthetically useful transformation. This protocol can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

General Protocol for the Amination of 2-Chloropyrimidine

Materials:

-

2-Chloropyrimidine

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., ethanol, N,N-dimethylformamide (DMF), acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrimidine (1.0 equivalent) and the chosen anhydrous solvent.

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 equivalents) to the stirred solution. Subsequently, add the base (1.5-2.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (e.g., triethylamine hydrochloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.[5]

Visualizations

The following diagrams illustrate the key mechanistic pathway and a typical experimental workflow for the nucleophilic substitution of 2-chloropyrimidines.

Caption: SNAr Mechanism on 2-Chloropyrimidine.

Caption: General Experimental Workflow.

References

- 1. zenodo.org [zenodo.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has become a cornerstone of modern medicinal chemistry and drug design. This powerful electron-withdrawing moiety dramatically reshapes the electronic properties of the pyrimidine ring, thereby influencing its reactivity, metabolic stability, and interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the electronic properties of trifluoromethyl-substituted pyrimidines, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The Electron-Withdrawing Power of the Trifluoromethyl Group: A Quantitative Perspective

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry. Its strong inductive effect (-I) significantly reduces the electron density of the pyrimidine ring, a phenomenon that can be quantified through various physicochemical parameters.

Hammett Constants

The Hammett equation provides a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. The trifluoromethyl group possesses a large positive Hammett constant (σ), indicating its strong electron-withdrawing capabilities. This directly translates to a decrease in the basicity of the pyrimidine ring, as the nitrogen lone pairs are less available for protonation.

| Substituent | σ (meta) | σ (para) |

| H | 0.00 | 0.00 |

| CH₃ | -0.07 | -0.17 |

| CF₃ | 0.43 | 0.54 |

| Cl | 0.37 | 0.23 |

| NO₂ | 0.71 | 0.78 |

Table 1: Hammett constants for common substituents.

Acidity (pKa)

Dipole Moment

The high electronegativity of the fluorine atoms in the CF₃ group creates a significant bond dipole. This contributes to the overall molecular dipole moment, influencing the molecule's polarity and its interactions with solvents and protein binding pockets. Computational studies are often employed to predict the dipole moments of these complex molecules.

| Compound | Dipole Moment (Debye) |

| Pyrimidine | ~2.3 D |

| 4-Trifluoromethylpyrimidine (Predicted) | Higher than pyrimidine due to the C-F bond dipoles |

Table 2: Comparison of dipole moments.

Spectroscopic Manifestations of Electronic Effects

The altered electronic environment of trifluoromethyl-substituted pyrimidines is clearly reflected in their spectroscopic signatures.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing trifluoromethylated compounds. The chemical shift of the CF₃ group is indicative of its electronic environment. In trifluoromethyl-substituted pyrimidines, the ¹⁹F NMR signal typically appears in the range of -60 to -80 ppm (relative to CFCl₃).

| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm) |

| Aryl-CF₃ | -60 to -65 |

| Heteroaryl-CF₃ (e.g., Pyrimidine-CF₃) | -65 to -75 |

Table 3: Typical ¹⁹F NMR chemical shifts for trifluoromethyl groups.

Infrared (IR) Spectroscopy

The strong C-F bonds in the trifluoromethyl group give rise to characteristic and intense absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region. These C-F stretching vibrations are often complex and can be influenced by the overall molecular structure.

Synthesis of Trifluoromethyl-Substituted Pyrimidines: Experimental Protocols

Several synthetic strategies have been developed to introduce the trifluoromethyl group onto the pyrimidine ring. Below are detailed protocols for key methods.

One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This method offers a highly selective and efficient route, avoiding regioselectivity issues common in direct trifluoromethylation.

Experimental Protocol:

A mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF₃SO₂Na, 1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. After completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.

Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate.

Experimental Protocol:

A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Synthesis of 2-Mercapto-6-trifluoromethylpyrimidine

Experimental Protocol:

To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) and absolute ethanol (50 mL), is added thiourea (7.6 g, 0.1 mol) and ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol). The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and acidified with concentrated hydrochloric acid to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 2-mercapto-6-trifluoromethylpyrimidine.

Impact on Biological Activity: The EGFR Signaling Pathway

The electronic modifications imparted by the trifluoromethyl group have profound implications for the biological activity of pyrimidine derivatives. A prominent example is their use as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

The electron-withdrawing nature of the CF₃ group can enhance the binding affinity of the pyrimidine core to the ATP-binding site of the EGFR kinase domain. This can lead to potent inhibition of downstream signaling cascades that promote cell proliferation and survival.[1][2][3]

Caption: EGFR signaling pathway and its inhibition.

This diagram illustrates how a trifluoromethyl-pyrimidine derivative can act as an EGFR inhibitor. By blocking the ATP-binding site on the EGFR, it prevents the downstream signaling cascade that leads to cell proliferation and survival, a key mechanism in its anti-cancer activity.[1][2][3]

Conclusion

The introduction of a trifluoromethyl group onto a pyrimidine ring is a powerful strategy for modulating its electronic properties. This is quantitatively demonstrated by its large positive Hammett constant and is reflected in its spectroscopic characteristics. The resulting electron-deficient nature of the pyrimidine core enhances its potential as a pharmacophore, particularly in the design of enzyme inhibitors. The synthetic methodologies outlined provide a robust toolkit for the creation of novel trifluoromethyl-substituted pyrimidines for further investigation in drug discovery and development. The continued exploration of these unique electronic features will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Trifluoromethylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF3 group—namely its high electronegativity and lipophilicity—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the myriad of CF3-containing heterocycles, trifluoromethylpyrimidines stand out as a particularly privileged scaffold, found in a wide array of approved drugs and agricultural products. This technical guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylpyrimidine synthesis, offering detailed experimental protocols for key reactions and a comparative analysis of synthetic strategies.

The Dawn of Trifluoromethylpyrimidines: Early Synthetic Endeavors

The journey into the synthesis of trifluoromethylpyrimidines began in the late 1950s, driven by the burgeoning interest in fluorinated compounds as potential anticancer agents. Two seminal papers laid the groundwork for the field, establishing the fundamental "building block" approach that remains relevant to this day.

The Giner-Sorolla and Bendich Synthesis of 6-(Trifluoromethyl)uracil (1958)

In 1958, Alfredo Giner-Sorolla and Aaron Bendich of the Sloan-Kettering Institute for Cancer Research reported one of the first syntheses of a trifluoromethylpyrimidine.[2] Their approach centered on the cyclocondensation of a trifluoromethylated β-ketoester with urea. This foundational method established a reliable pathway to the pyrimidine core, leveraging readily available starting materials.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)uracil

-

Reaction Scheme:

-

Ethyl 4,4,4-trifluoroacetoacetate + Urea → 6-(Trifluoromethyl)uracil

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium (1.15 g, 0.05 g-atom) in absolute ethanol (25 mL).

-

To the sodium ethoxide solution, urea (3.0 g, 0.05 mol) is added, followed by ethyl 4,4,4-trifluoroacetoacetate (9.2 g, 0.05 mol).

-

The mixture is refluxed for 4 hours, during which a white precipitate forms.

-

The reaction mixture is cooled, and the precipitate is collected by filtration.

-

The solid is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is recrystallized from water to yield 6-(trifluoromethyl)uracil.

-

-

Quantitative Data:

-

Yield: 75%

-

Melting Point: 246-248 °C

-

The Inoue, Saggiomo, and Nodiff Syntheses (1961)

Building upon this foundation, Shoji Inoue, Andrew J. Saggiomo, and Edward A. Nodiff, in their 1961 paper titled "Fluorine-Containing Potential Anticancer Agents. I. Synthesis of Some Trifluoromethylpyrimidines," expanded the repertoire of trifluoromethylpyrimidine synthesis. They detailed the preparation of various substituted trifluoromethylpyrimidines, including the key intermediate 2,4-dichloro-6-(trifluoromethyl)pyrimidine, which opened the door to a wide range of nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine

-

Reaction Scheme:

-

Ethyl 4,4,4-trifluoroacetoacetate + Urea → 2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine

-

-

Procedure:

-

To a solution of sodium (4.6 g, 0.2 mol) in absolute ethanol (100 mL), urea (12 g, 0.2 mol) is added.

-

Ethyl 4,4,4-trifluoroacetoacetate (36.8 g, 0.2 mol) is then added, and the mixture is heated at reflux for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water (100 mL).

-

The solution is acidified with concentrated hydrochloric acid, and the resulting precipitate is collected by filtration.

-

The product is washed with cold water and dried.

-

-

Quantitative Data:

-

Yield: 85%

-

Melting Point: >300 °C

-

Experimental Protocol: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

-

Reaction Scheme:

-

2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine + POCl₃ → 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

-

-

Procedure:

-

A mixture of 2,4-dihydroxy-6-(trifluoromethyl)pyrimidine (18.0 g, 0.1 mol) and phosphorus oxychloride (92.0 g, 0.6 mol) is heated at reflux for 4 hours.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice, and the resulting oily product is extracted with ether.

-

The ethereal solution is washed with a cold sodium bicarbonate solution and then with water.

-

The solution is dried over anhydrous sodium sulfate, and the ether is evaporated. The residue is distilled under reduced pressure.

-

-

Quantitative Data:

-

Yield: 78%

-

Boiling Point: 88-90 °C at 20 mmHg

-

Evolution of Synthetic Strategies

The pioneering work of the late 1950s and early 1960s paved the way for the development of more sophisticated and diverse synthetic methodologies. The evolution of trifluoromethylpyrimidine synthesis can be broadly categorized into two main approaches: the "building block" approach and direct trifluoromethylation.

The Building Block Approach

This classical and still widely used strategy involves the cyclocondensation of a trifluoromethyl-containing precursor with a suitable three-carbon or nitrogen-containing fragment to construct the pyrimidine ring.

Caption: The "Building Block" approach to trifluoromethylpyrimidine synthesis.

Direct Trifluoromethylation

The advent of modern trifluoromethylating reagents has enabled the direct introduction of a CF₃ group onto a pre-formed pyrimidine ring. This approach offers a more convergent and often more efficient route to certain derivatives.

Caption: Direct trifluoromethylation strategies for pyrimidine synthesis.

Modern Synthetic Protocols and Data

Contemporary research continues to refine and expand the synthetic toolbox for accessing trifluoromethylpyrimidines. The following protocols exemplify modern approaches, often focusing on efficiency, substrate scope, and the synthesis of complex derivatives for biological screening.

Experimental Protocol: Multi-step Synthesis of Trifluoromethyl Pyrimidine Derivatives with an Amide Moiety

This protocol describes a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives bearing an amide moiety, which are of interest for their potential biological activities.

-

Step 1: Synthesis of 2-Methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine

-

To a 250 mL round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate (0.05 mol), acetamidine hydrochloride (0.05 mol), sodium methoxide (0.075 mol), and ethanol (100 mL).

-

Reflux the mixture for 10 hours.

-

After cooling, acidify the mixture to pH 7 with dilute HCl.

-

Extract the crude product with ethyl acetate.

-

-

Step 2: Synthesis of 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine

-

To a 250 mL round-bottom flask, add the product from Step 1 (0.05 mol), POCl₃ (0.1 mol), and acetonitrile (120 mL).

-

Reflux for 30 minutes.

-

Add diisopropylethylamine (0.06 mol) dropwise and continue to reflux.

-

-

Step 3: Synthesis of 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline

-

In a 100 mL three-necked bottle, stir the product from Step 2 (20 mmol), 4-aminophenol (20 mmol), and Cs₂CO₃ (30 mmol) in acetone (50 mL) under an ice bath.

-

Allow the reaction to proceed for 7-8 hours at 25 °C.

-

Purify the product by column chromatography.

-

-

Step 4: Synthesis of N-(4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

-

In a 50 mL three-necked bottle, dissolve the product from Step 3 (0.02 mol), benzoic acid (0.024 mol), and DMAP (0.0004 mol) in dichloromethane (20 mL).

-

Add EDCI (0.03 mol) and stir at 25 °C for 8-10 hours.

-

Evaporate the solvent and purify the residue by column chromatography.

-

| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 6-(Trifluoromethyl)uracil | Ethyl 4,4,4-trifluoroacetoacetate, Urea | NaOEt, EtOH, reflux | 75 | [2] |

| 2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine | Ethyl 4,4,4-trifluoroacetoacetate, Urea | Na, EtOH, reflux; then HCl | 85 | (Inoue et al., 1961) |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine | POCl₃, reflux | 78 | (Inoue et al., 1961) |

| 5-Trifluoromethylpyrimidine Derivatives | Aryl enaminones, Aryl amidine hydrochlorides | CF₃SO₂Na, Cu(OAc)₂, K₂S₂O₈, MeCN, 80 °C | up to 80 | (Zhang et al.) |

| Trifluoromethyl Pyrimidine Amides | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine, Aminophenols, Aromatic acids | Cs₂CO₃, Acetone; EDCI, DMAP, CH₂Cl₂ | 20.2-60.8 |

Table 1: Comparative Summary of Synthetic Methods for Trifluoromethylpyrimidines

Conclusion

The synthesis of trifluoromethylpyrimidines has evolved significantly from the initial cyclocondensation reactions of the late 1950s to the diverse and sophisticated methodologies available today. The foundational "building block" approach established by pioneers like Giner-Sorolla, Bendich, and Inoue remains a robust and widely practiced strategy. Concurrently, the development of powerful direct trifluoromethylation reagents has provided more convergent and flexible routes to novel derivatives. This rich history of synthetic innovation continues to empower researchers in the discovery and development of new therapeutics and agrochemicals, underscoring the enduring importance of the trifluoromethylpyrimidine scaffold.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile building block in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by the presence of a trifluoromethyl group and a chlorine atom, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups at the 2-position, enabling the synthesis of diverse compound libraries for screening and lead optimization. These application notes provide detailed protocols for performing SNAr reactions on this substrate with various nucleophiles, including amines, thiols, and alcohols.

Principle of the Reaction

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom at the 2-position, which is activated by the adjacent nitrogen atoms and the electron-withdrawing trifluoromethyl group at the 4-position. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. The regioselectivity of the reaction is governed by the electronic properties of the pyrimidine ring, with the C2 and C4 positions being the most electrophilic. For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, substitution generally favors the C4 position. However, in the case of this compound, the single chlorine at the 2-position directs the substitution to that site.

Applications

The 2-substituted-4-(trifluoromethyl)pyrimidine-5-carboxylate scaffold is a key pharmacophore in a variety of biologically active molecules. Derivatives have shown potential as:

-

Antiproliferative agents: By targeting enzymes like the Werner (WRN) helicase, these compounds exhibit inhibitory activity against various cancer cell lines.[1][2]

-

Kinase inhibitors: The pyrimidine core can serve as a scaffold for designing inhibitors of various kinases involved in cell signaling pathways.

-

Antiviral and antifungal agents: The diverse functionalities that can be introduced allow for the exploration of a broad chemical space in the search for novel antimicrobial compounds.

Experimental Protocols

The following protocols provide general guidelines for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the general procedure for the amination of this compound.

Materials:

-

This compound

-

Amine nucleophile (primary or secondary)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 eq).

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C) under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the general procedure for the thioetherification of this compound.

Materials:

-

This compound

-

Thiol nucleophile

-

Anhydrous solvent (e.g., DMF, DMSO, or MeCN)

-

Base (e.g., K₂CO₃, Sodium Hydride (NaH), or Sodium tert-butoxide)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

To a suspension of the base (1.2 eq) in the chosen anhydrous solvent, add the thiol nucleophile (1.1 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 15-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Quench the reaction by the addition of water.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles

This protocol details the general procedure for the etherification of this compound. This reaction often requires more forcing conditions due to the lower nucleophilicity of alcohols compared to amines and thiols.

Materials:

-

This compound

-

Alcohol nucleophile

-

Anhydrous solvent (e.g., THF, Dioxane, or DMF)

-

Strong base (e.g., NaH or Sodium tert-butoxide)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

-

Heating apparatus

Procedure:

-

To a suspension of the strong base (1.5 eq) in the chosen anhydrous solvent, add the alcohol nucleophile (1.2 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes to form the alkoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-